Glucoraphanin (potassium salt)
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Overview
Description
Glucoraphanin (potassium salt) is a naturally occurring glucosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other related plants . This compound is particularly notable for its conversion to sulforaphane, a potent bioactive compound, through the action of the enzyme myrosinase . Sulforaphane has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group in glucoraphanin is chiral and has an R absolute configuration, set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .
Industrial Production Methods: Industrial production of glucoraphanin (potassium salt) typically involves the extraction from cruciferous vegetables, followed by purification processes to isolate the compound in its potassium salt form . Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: Glucoraphanin undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulforaphane by the enzyme myrosinase.
Hydrolysis: Breakdown into various bioactive compounds under specific conditions.
Common Reagents and Conditions:
Myrosinase: Enzyme that catalyzes the conversion of glucoraphanin to sulforaphane.
Flavin Monooxygenase: Enzyme involved in the stereochemical configuration of the sulfinyl group.
Major Products Formed:
Scientific Research Applications
Glucoraphanin (potassium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucosinolates.
Biology: Investigated for its role in plant defense mechanisms and its conversion to bioactive compounds.
Medicine: Studied for its potential therapeutic effects, particularly in cancer prevention and treatment.
Mechanism of Action
The primary mechanism of action of glucoraphanin involves its conversion to sulforaphane by myrosinase . Sulforaphane then activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of phase II detoxification enzymes . These enzymes play a crucial role in the detoxification of carcinogens and reactive oxygen species, thereby exerting antioxidant and anti-carcinogenic effects .
Comparison with Similar Compounds
Glucoiberin: Another glucosinolate found in cruciferous vegetables.
Gluconapin: Similar in structure and function to glucoraphanin.
Sinigrin: A glucosinolate that also undergoes enzymatic conversion to bioactive compounds.
Uniqueness of Glucoraphanin: Glucoraphanin is unique due to its high abundance in broccoli and its potent conversion to sulforaphane, which has been extensively studied for its health benefits . This makes glucoraphanin particularly valuable in both research and industrial applications.
Properties
Molecular Formula |
C12H23KNO10S3+ |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
potassium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate |
InChI |
InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
InChI Key |
XLJHNVPISVILLA-QYSFFVHJSA-N |
Isomeric SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
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